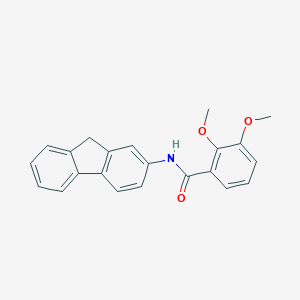
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide, also known as FDMB, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has a unique chemical structure that makes it an ideal candidate for various laboratory experiments.
科学的研究の応用
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has several potential scientific research applications. One of the most significant applications is in the field of cancer research. N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have anticancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and apoptosis. It may also modulate the expression of genes that are involved in these processes.
Biochemical and Physiological Effects
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It can also reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-kB. Additionally, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been found to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One of the advantages of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is its high purity and yield, which makes it an ideal candidate for various laboratory experiments. Additionally, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have low toxicity, which makes it safe for use in in vitro and in vivo experiments. However, one of the limitations of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide. One of the most significant directions is in the development of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide-based anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide and its potential therapeutic applications. Further research is also needed to optimize the synthesis method of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide and to improve its solubility in water.
Conclusion
In conclusion, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its unique chemical structure makes it an ideal candidate for various laboratory experiments. N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have anticancer and anti-inflammatory properties and can induce apoptosis in cancer cells. However, further research is needed to fully understand the mechanism of action of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide and its potential therapeutic applications.
合成法
The synthesis of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is a complex process that involves several steps. The first step involves the reaction of 2,3-dimethoxybenzoyl chloride with 9H-fluorene in the presence of a base. The resulting product is then treated with a reducing agent to obtain N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide. The yield of this synthesis method is high, and the purity of the compound is also excellent.
特性
分子式 |
C22H19NO3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C22H19NO3/c1-25-20-9-5-8-19(21(20)26-2)22(24)23-16-10-11-18-15(13-16)12-14-6-3-4-7-17(14)18/h3-11,13H,12H2,1-2H3,(H,23,24) |
InChIキー |
RQWSJDSBOMXUII-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)



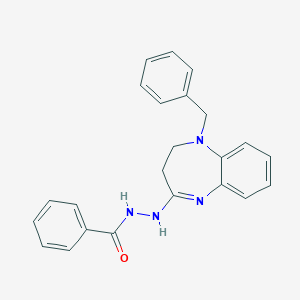
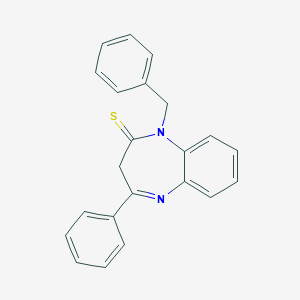
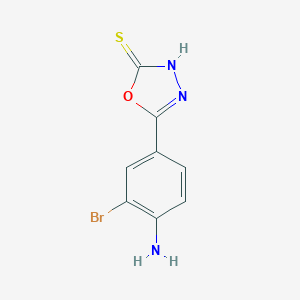
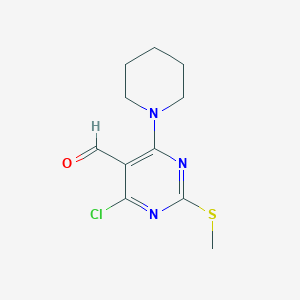
![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)